Arnottin II

Description

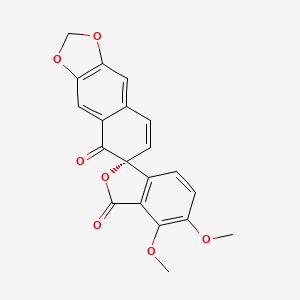

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H14O7 |

|---|---|

Molecular Weight |

366.3 g/mol |

IUPAC Name |

(3R)-6,7-dimethoxyspiro[2-benzofuran-3,6'-benzo[f][1,3]benzodioxole]-1,5'-dione |

InChI |

InChI=1S/C20H14O7/c1-23-13-4-3-12-16(17(13)24-2)19(22)27-20(12)6-5-10-7-14-15(26-9-25-14)8-11(10)18(20)21/h3-8H,9H2,1-2H3/t20-/m1/s1 |

InChI Key |

JEHSMJTYFMMHKE-HXUWFJFHSA-N |

SMILES |

COC1=C(C2=C(C=C1)C3(C=CC4=CC5=C(C=C4C3=O)OCO5)OC2=O)OC |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@@]3(C=CC4=CC5=C(C=C4C3=O)OCO5)OC2=O)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3(C=CC4=CC5=C(C=C4C3=O)OCO5)OC2=O)OC |

Synonyms |

arnottin II |

Origin of Product |

United States |

Elucidation of the Molecular Architecture of Arnottin Ii

Methodologies Employed for Initial Structural Determination

The initial determination of the molecular framework of Arnottin II was accomplished through a combination of synthetic approaches and spectroscopic analysis. Early research identified this compound as a spiro phthalide-tetralone system. Its structure was proposed as 3,4-dehydro-6,7-methylenedioxy-1-tetralone-2-spiro-3′-(6,7-dimethoxyphthalide). This initial hypothesis was developed through independent synthetic strategies that utilized a common 2-benzofuranyl-1-tetralone intermediate, which was linearly derived from a chalcone. The structural elucidation was further supported by comparing the spectroscopic data of the synthesized compound with that of the natural product.

Advanced Spectroscopic Techniques in Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information about the electronic environment and connectivity of each atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR | Data not available in the reviewed sources. |

| ¹³C NMR | Data not available in the reviewed sources. |

| IR Spectroscopy | Data not available in the reviewed sources. |

| Mass Spectrometry | Data not available in the reviewed sources. |

Resolution and Assignment of Absolute Stereochemistry of this compound

A critical aspect of understanding the molecular architecture of this compound was the determination of its absolute stereochemistry at the spirocyclic center. This was achieved through a combination of chiral spectroscopic methods, X-ray crystallography, and synthetic validation.

Chiral Spectroscopic Methods in Stereochemical Elucidation

Chiral spectroscopic techniques, which are sensitive to the three-dimensional arrangement of atoms in a molecule, provided the initial insights into the absolute configuration of natural (-)-Arnottin II. Specifically, the application of the exciton (B1674681) chirality method to the Cotton effects observed in the Circular Dichroism (CD) spectrum was used to assign the R-configuration to the natural enantiomer. ruc.dk

X-ray Crystallographic Analysis for Stereochemical Assignment

Unequivocal determination of the absolute stereochemistry was achieved through single-crystal X-ray crystallographic analysis. ruc.dk While obtaining suitable crystals of this compound itself proved challenging, researchers were successful in preparing a single crystal of a derivative, (-)-dibromodihydrothis compound. The X-ray analysis of this derivative definitively established the absolute stereochemistry of the stereogenic center in the corresponding (+)-spiro product as R. ruc.dk This information was then used to infer the stereochemistry of the parent compound.

Biosynthetic Pathways and Precursor Relationships of Arnottin Ii

Proposed Biosynthetic Routes Leading to Arnottin II

The precise biosynthetic pathway for this compound in Xanthoxylum arnottianum has not been fully detailed in the scientific literature. However, its structural characteristics, particularly the coumarin (B35378) core and the spirocyclic lactone system, suggest a biosynthesis that likely originates from primary metabolic pathways, potentially involving the shikimate pathway for aromatic precursors and subsequent polyketide-like condensations or cyclizations.

Synthetic studies have revealed that this compound can be accessed through routes that often involve Arnottin I as a precursor or a closely related intermediate rsc.orgnih.govrsc.org. One proposed synthetic strategy involves the construction of a naphthopyran core, which can then be elaborated into Arnottin I. Formal synthesis of this compound has been achieved by transforming dihydroarnottin I, a reduced form of Arnottin I, into the target compound rsc.orgrsc.org. These synthetic interconversions hint at a possible natural progression where Arnottin I or its dihydro derivative could serve as biosynthetic intermediates.

Intermediates and Key Enzymatic Transformations in this compound Biosynthesis

Given the lack of direct biosynthetic studies, understanding the intermediates and enzymatic transformations relies heavily on deductions from synthetic methodologies that mimic potential biological reactions.

Spirocyclization: A key structural feature of this compound is its spirocyclic lactone moiety. Synthetic routes have successfully generated this feature through oxidative dearomatization and spirocyclization reactions. For instance, the conversion of Arnottin I to this compound has been achieved using hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), following saponification of Arnottin I nih.govbeilstein-journals.org. This type of oxidative cyclization, mediated by electrophilic iodine species, could potentially be mimicked by specific oxidoreductase enzymes in a biological setting.

Dihydroarnottin I: This compound has been identified as a precursor in synthetic pathways leading to this compound rsc.orgacs.org. Its formation and subsequent transformation into this compound (or its chiral variants) highlight the potential role of reduction and oxidation steps in the natural pathway.

Precursor Molecules: Synthetic approaches often begin with simpler aromatic precursors, such as dimethyl homophthalates or substituted benzoates and furan (B31954) derivatives rsc.orgnih.govacs.orgresearchgate.net. While these are synthetic starting points, they suggest that the initial building blocks for this compound's biosynthesis would likely be derived from common plant metabolites.

| Synthetic Intermediate/Precursor | Key Transformation Towards this compound | Reference |

| Dimethyl 2,3-dimethoxyhomophthalate | Base-catalyzed mono-alkylation, hydrolysis, intramolecular cyclizations, oxidative aromatization (leading to Arnottin I precursor) | rsc.orgrsc.org |

| Arnottin I | Saponification followed by hypervalent iodide-mediated spirocyclization | nih.govbeilstein-journals.org |

| Dihydroarnottin I | Formal synthesis completion of this compound; Sharpless asymmetric dihydroxylation followed by dehydrogenation could yield chiral this compound precursors | rsc.orgacs.org |

| Sesamol-benzyne cycloaddition product | Lactonization, saponification, spirocyclization | nih.gov |

Biosynthetic Relationship to Arnottin I and Other Related Natural Products

This compound shares a close structural and likely biosynthetic relationship with Arnottin I. Both compounds were isolated from the same plant source and differ primarily in their core structural arrangement, with this compound featuring a spirocyclic lactone system that Arnottin I lacks rsc.orgnih.gov. Synthetic strategies often exploit this relationship, with Arnottin I or its derivatives serving as direct precursors for this compound nih.govbeilstein-journals.org. This suggests that enzymes responsible for the late-stage spirocyclization might be key in differentiating the biosynthesis of Arnottin I and this compound.

Furthermore, this compound and Arnottin I belong to a broader class of coumarin-based natural products. Related compounds include gilvocarcins, ravidomycins, and chrysomycins, which also possess complex fused aromatic ring systems and often exhibit antibiotic properties rsc.orgnih.gov. The shared structural motifs among these compounds imply a potential commonality in their early biosynthetic steps, possibly involving polyketide synthase (PKS) pathways that assemble aromatic backbones from simple acyl-CoA precursors nih.govnih.gov.

Speculative Connections to Alkaloid Biosynthesis

While this compound is classified as a coumarin-type natural product, not an alkaloid, some synthetic methodologies employed in its preparation have also been utilized in alkaloid synthesis. For instance, hypervalent iodine-mediated oxidative dearomatization, a key step in converting Arnottin I to this compound, has been applied in the synthesis of various natural products, including galanthamine (B1674398) and other Amaryllidaceae alkaloids nih.gov. This methodological overlap does not imply a direct biosynthetic link but rather highlights the versatility of certain chemical transformations that can be employed to construct complex polycyclic structures found in both alkaloid and coumarin natural product families.

The biosynthesis of indole (B1671886) alkaloids, for example, involves intricate enzymatic machinery that modifies the indole ring through various cyclizations, oxidations, and additions nih.govnih.gov. While this compound's core structure does not directly resemble typical indole alkaloids, the general principles of complex natural product biosynthesis—involving sequential enzymatic modifications of precursor molecules—are applicable across different classes of secondary metabolites, including alkaloids and coumarins. Any speculative connection to alkaloid biosynthesis would likely stem from shared enzymatic machineries or precursor pool utilization, rather than a direct structural derivation.

Synthetic Methodologies for Arnottin Ii and Analogues

Semisynthesis of Arnottin II from Naturally Occurring Precursors (e.g., Arnottin I)

The semisynthesis of this compound from Arnottin I represents a direct and efficient route to access this spirocyclic compound. Arnottin I, a related natural product, serves as an ideal starting material for this transformation, leveraging its pre-existing structural features.

Hypervalent iodine reagents have emerged as powerful tools for facilitating oxidative cyclization reactions, including the formation of spirocyclic systems. In the context of this compound synthesis, these reagents are instrumental in mediating the conversion of Arnottin I to its spirocyclic counterpart. This transformation typically involves an oxidative dearomatization process followed by an intramolecular cyclization. Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been identified as a key reagent for this transformation. For instance, a reported method involves the reaction of Arnottin I with PIFA, leading to the formation of this compound in a reasonable yield beilstein-journals.orgnih.gov.

The core strategy employed in the semisynthesis of this compound from Arnottin I relies on oxidative dearomatization. This powerful transformation converts planar aromatic scaffolds into three-dimensional structures by oxidizing the aromatic ring and inducing subsequent cyclization. In the case of Arnottin I, this process, often facilitated by hypervalent iodine reagents, leads to the formation of the characteristic spirocyclic lactone moiety of this compound beilstein-journals.orgnih.govnih.govnih.govucsb.edu. This approach is particularly effective for constructing spirocyclic lactones from benzocoumarin precursors.

The efficiency and success of the semisynthetic route are highly dependent on the judicious selection of reagents and reaction conditions. A notable method for the conversion of Arnottin I to this compound involves treating Arnottin I with lithium hydroxide (B78521) (LiOH) to saponify a lactone, followed by reaction with PIFA in dichloromethane (B109758) (DCM) beilstein-journals.orgnih.gov. This specific protocol yielded this compound in 56% isolated yield. Another variation reported the use of PIFA in DCM with cesium carbonate (Cs₂CO₃) as an additive, achieving a 23% yield acs.org. Other hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have also been explored in related spirocyclization reactions beilstein-journals.orgnih.gov. The use of fluorinated solvents has also been noted to potentially enhance yields in similar transformations acs.orgresearchgate.net.

Table 1: Key Semisynthetic Transformations to this compound

| Precursor | Reagents | Solvent(s) | Conditions | Yield | Citation(s) |

| Arnottin I | LiOH, then PIFA | DCM | Not specified | 56% | beilstein-journals.orgnih.gov |

| Arnottin I | PIFA, Cs₂CO₃ | DCM | Not specified | 23% | acs.org |

Total Synthesis Approaches to this compound

Total synthesis strategies aim to construct the this compound molecule from basic chemical building blocks. These approaches often involve multiple steps and sophisticated chemical transformations to assemble the complex polycyclic framework.

The construction of this compound relies on several critical carbon-carbon (C-C) bond-forming reactions. A pivotal step in the total synthesis of Arnottin I, the precursor to this compound, is the sesamol-benzyne cycloaddition . This reaction efficiently creates multiple C-C bonds, establishing the complex polycyclic framework of the molecule nih.govacs.orgacs.orgthieme-connect.comusc.galnih.gov. Following the synthesis of Arnottin I, the conversion to this compound involves a spirocyclization, which itself is a key C-C bond-forming event, typically mediated by hypervalent iodine reagents as described in the semisynthesis section beilstein-journals.orgnih.gov. While other C-C bond forming reactions like Suzuki coupling are broadly applicable in complex molecule synthesis, the primary documented routes to this compound emphasize the benzyne (B1209423) cycloaddition and the subsequent hypervalent iodine-mediated spirocyclization acs.orgslideshare.netacs.orgresearchgate.net.

Table 2: Key Steps in the Total Synthesis of this compound (via Arnottin I)

| Key Transformation | Reaction Type / Reagent(s) | Product / Intermediate | Key C-C Bond Formation | Overall Steps (to this compound) | Citation(s) |

| Core Construction | Sesamol-benzyne cycloaddition with 3-furyl-benzoate | Arnottin I precursor | Benzyne cycloaddition | 5 (for Arnottin I) | nih.govacs.orgacs.orgthieme-connect.comusc.galnih.gov |

| Lactonization | Regiospecific lactonization | Arnottin I | Lactone formation | 5 (for Arnottin I) | nih.govacs.orgacs.orgthieme-connect.comusc.galnih.gov |

| Spirocyclization (Semisynthesis) | Saponification of Arnottin I, then Hypervalent Iodine (PIFA) | This compound | Spirocyclization | 6 (total) | beilstein-journals.orgnih.govacs.org |

Compound List:

Arnottin I

this compound

Investigation of Biological Activities and Underlying Mechanisms of Arnottin Ii

General Biological Activity Profiles in Preclinical and In Vitro Models

Exploration of Anti-inflammatory PropertiesArnottin II has been indicated to possess in vitro anti-inflammatory activitysci-hub.se. This suggests that the compound can modulate inflammatory processes at the cellular level. While the precise mechanisms underlying this activity are not detailed in the provided literature, such effects in natural compounds are often associated with the modulation of inflammatory mediators or signaling pathwaysnih.govresearchgate.netmdpi.comfoodandnutritionjournal.orgmdpi.com. Further studies are necessary to elucidate the specific molecular targets and pathways influenced by this compound in inflammatory responses.

Due to the qualitative nature of the reported finding, a detailed quantitative data table for anti-inflammatory properties cannot be generated from the current literature.

Proposed Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. Available research primarily focuses on its chemical synthesis and structural characterization, with limited direct studies on its biological activities at the mechanistic level.

Receptor Binding and Ligand-Target Interactions

Specific studies detailing the binding of this compound to particular cellular receptors or its direct interactions with defined molecular targets are not prominently featured in the reviewed literature. While this compound is a naturally occurring compound with potential biological relevance, the identification of specific receptor targets and the nature of its ligand-target interactions remain areas requiring further investigation.

Pathway Modulation and Signaling Cascade Perturbations

Information regarding the modulation of specific cellular pathways or the perturbation of signaling cascades by this compound is not extensively reported. Comprehensive studies that map the downstream effects of this compound on cellular signaling networks are limited.

Investigation of Protein-Ligand Interactions

DNA/RNA Intercalation or Interaction Studies

Some research suggests that compounds with a spirodienone scaffold, which shares structural similarities with this compound, have been investigated for their potential as DNA polymerase alpha inhibitors sci-hub.se. However, direct studies confirming this compound's interaction with DNA or RNA, such as intercalation or other binding modes, or its specific effects on nucleic acid function, have not been widely reported in the reviewed literature. Further research would be necessary to explore any potential interactions this compound might have with DNA or RNA.

Structure Activity Relationship Sar Studies Pertaining to Arnottin Ii

Systematic Elucidation of Structural Determinants for Biological Activity

The biological activity of coumarin (B35378) derivatives is profoundly influenced by the nature and position of substituents on the benzopyranone core. researchgate.netnih.gov SAR studies on a wide array of coumarins have demonstrated that modifications to the aromatic ring and the pyrone ring can significantly modulate their pharmacological profiles, which range from anticoagulant and antimicrobial to anticancer and anti-inflammatory effects.

For instance, the introduction of hydroxyl, methoxy (B1213986), or alkyl groups at various positions of the coumarin scaffold can alter the molecule's polarity, lipophilicity, and steric properties, thereby affecting its interaction with biological targets. While direct derivatization and subsequent biological testing of Arnottin II are not extensively documented, the principles derived from general coumarin SAR studies suggest that the substituents on its aromatic ring are likely critical determinants of its activity.

Key structural features of this compound that would be pertinent to a systematic SAR investigation include:

The methylenedioxy group on the aromatic ring.

The methoxy group on the aromatic ring.

The spirocyclic lactone ring system.

The α,β-unsaturated carbonyl group within the coumarin framework.

A systematic approach to elucidating the structural determinants of this compound's bioactivity would involve the synthesis of analogs with modifications at these key positions and the subsequent evaluation of their biological effects.

Influence of Spirocyclic Moiety on Bioactivity

The spirocyclic lactone is a distinctive structural feature of this compound. Spirocyclic systems are prevalent in a variety of natural products and have been associated with a diverse range of biological activities. nih.gov The rigid, three-dimensional architecture imparted by the spiro center can play a significant role in the molecule's ability to bind to specific biological targets with high affinity and selectivity.

The spirolactone moiety in this compound introduces a chiral center, meaning that the spatial arrangement of the atoms at this center could be a critical factor in its biological recognition. The synthesis of both enantiomers of this compound and their comparative biological evaluation would be a crucial step in understanding the stereochemical requirements for its activity. nih.gov

The lactone ring itself is a potential site for interaction with biological macromolecules. The carbonyl group can act as a hydrogen bond acceptor, and the ester linkage may be susceptible to hydrolysis by esterases, which could represent a mechanism of action or metabolic pathway. The influence of the spirocyclic nature is to precisely orient the lactone and the coumarin portions of the molecule, which can be essential for fitting into a specific binding pocket of a receptor or enzyme.

SAR in the Context of Related Spirocyclic Lactones and Coumarin Derivatives

In the absence of extensive direct SAR data for this compound, examining related compounds provides valuable insights. SAR studies on other spirocyclic lactones have often highlighted the importance of the spirocyclic core for maintaining a bioactive conformation. nih.gov For coumarin derivatives, it has been shown that substitutions at different positions can lead to varied biological outcomes. For example, in some series of coumarins, the presence of a halogen or a nitro group on the aromatic ring has been found to enhance certain biological activities. nih.gov

By comparing the structural features of this compound with those of other bioactive coumarins and spirocyclic lactones, it is possible to draw inferences about its potential SAR. For instance, if other spirocyclic coumarins with different substitution patterns on the aromatic ring exhibit altered bioactivity, this would provide strong evidence for the role of these substituents in this compound.

A hypothetical SAR study could involve synthesizing analogs of this compound where the methylenedioxy and methoxy groups are replaced with other functionalities, such as hydroxyl, alkyl, or halogen groups, to probe the electronic and steric requirements for activity.

Computational and Experimental Approaches in SAR Investigations

Modern drug discovery and SAR analysis heavily rely on a combination of computational and experimental techniques.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for correlating the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound and its hypothetical analogs, QSAR studies could be employed to build predictive models based on various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These models can guide the design of new derivatives with potentially enhanced activity.

Molecular Docking: This computational technique can be used to predict the binding orientation of this compound and its analogs within the active site of a specific biological target. nih.gov By visualizing these interactions, researchers can understand the key binding motifs and design modifications to improve binding affinity. For example, docking studies could reveal whether the carbonyl of the lactone or the coumarin is involved in crucial hydrogen bonding interactions.

Experimental Approaches:

Synthesis of Analog Libraries: The synthesis of a focused library of this compound derivatives is the cornerstone of experimental SAR studies. This would involve chemical modifications at the key positions identified in section 6.1.

Biological Screening: The synthesized analogs would then be subjected to a battery of biological assays to determine their activity. The choice of assays would depend on the known or hypothesized biological effects of this compound.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be used to determine the three-dimensional structure of this compound and its analogs, as well as to study their interactions with target macromolecules. nih.gov

The integration of these computational and experimental methods provides a robust platform for a thorough investigation of the structure-activity relationships of this compound, which is essential for the future development of this natural product into a potential therapeutic agent.

Advanced Analytical and Computational Methodologies for Arnottin Ii Research

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for the isolation and purification of individual furanocoumarins like Arnottin II from plant extracts. nih.gov The choice of technique depends on the scale of the separation, the required purity, and the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation, quantification, and purification of furanocoumarins. nih.govtmu.edu.tw Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective. This compound, being a moderately polar molecule, can be efficiently separated from other co-occurring phytochemicals.

The separation mechanism relies on the differential partitioning of this compound between the stationary phase (commonly octadecylsilane, C18) and the mobile phase. A gradient elution, typically involving a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol, is employed. vscht.czcabidigitallibrary.org The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration, allowing for the elution of compounds over a wide range of polarities. Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, set to a wavelength where furanocoumarins exhibit strong absorbance, typically around 250-320 nm. vscht.czcabidigitallibrary.org

Table 1: Representative HPLC Parameters for Furanocoumarin Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV/DAD at ~310 nm |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC) is another high-resolution separation technique, primarily suited for thermally stable and volatile compounds. vscht.cz Furanocoumarins like this compound have relatively low volatility, which can make direct GC analysis challenging. Therefore, their analysis by GC often requires a derivatization step to increase volatility and thermal stability. mdpi.comnih.gov Silylation, converting polar hydroxyl groups (if present on related compounds) to nonpolar trimethylsilyl (TMS) ethers, is a common derivatization strategy.

When coupled with a mass spectrometer (GC-MS), this method becomes a powerful tool for both separation and identification. mdpi.com The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and interactions with the phase. GC-MS provides high sensitivity and generates reproducible mass spectra that can be used for identification. vscht.cz

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the preliminary analysis of extracts, monitoring reaction progress, and determining optimal solvent systems for column chromatography. libretexts.orgrroij.com For the analysis of this compound, a stationary phase of silica gel coated on a glass or aluminum plate is typically used. longdom.org

A small spot of the sample extract is applied to the plate, which is then placed in a sealed chamber containing a shallow pool of a mobile phase (eluent). libretexts.org The mobile phase, usually a mixture of nonpolar and polar organic solvents (e.g., hexane and ethyl acetate), ascends the plate via capillary action. khanacademy.org Separation occurs as compounds partition between the stationary and mobile phases based on their polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. libretexts.org The separated spots can be visualized under UV light (254 nm or 365 nm), where furanocoumarins often fluoresce, or by using staining reagents. libretexts.org

Table 2: Typical TLC System for Furanocoumarin Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm / 365 nm) |

| Rf Value | Dependent on the exact solvent system and compound polarity |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of compounds like this compound. It provides precise information about the molecular weight and elemental composition of a molecule and offers insights into its structure through fragmentation analysis. whitman.edu When coupled with a chromatographic technique (LC-MS or GC-MS), it allows for the analysis of individual components within a complex mixture. vscht.cz

In MS analysis, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z). youtube.com For a compound like this compound, electrospray ionization (ESI) is a common "soft" ionization technique that typically produces a protonated molecular ion [M+H]+, allowing for the unambiguous determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. The molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. libretexts.org The resulting fragmentation pattern is characteristic of the molecule's structure. For furanocoumarins, common fragmentation pathways include the loss of carbon monoxide (CO), methyl groups (•CH3), and cleavages of side chains, providing valuable clues for identifying the core structure and substituent positions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule. The primary NMR experiments used are ¹H (proton) and ¹³C (carbon-13) NMR. researchgate.net

¹H NMR: This experiment provides information about the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (splitting) reveal the number of neighboring protons, which helps to piece together the connectivity of the molecular fragments.

¹³C NMR: This experiment detects the carbon atoms in the molecule, with each unique carbon atom typically giving a distinct signal. libretexts.orgudel.edu The chemical shift of a ¹³C signal provides information about the type of carbon (e.g., aromatic, carbonyl, aliphatic).

For a complete and unambiguous structural assignment of this compound, a suite of two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over two to three bonds, respectively, allowing for the definitive assembly of the molecular structure.

Computational Chemistry and Chemoinformatics Studies

Computational chemistry and chemoinformatics provide theoretical insights into the properties of this compound that complement experimental data. mdpi.com These methods use principles of quantum mechanics and molecular mechanics to model the behavior of molecules.

Density Functional Theory (DFT) is a quantum mechanical method commonly used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional conformation of this compound.

Predict Spectroscopic Data: Simulate NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to confirm the proposed structure.

Analyze Electronic Properties: Determine properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map. These analyses help in understanding the molecule's reactivity and potential sites for chemical interactions. weizmann.ac.il

Chemoinformatics tools are used to manage and analyze chemical data. researchgate.net For a compound like this compound, chemoinformatics can be employed to calculate various molecular descriptors (e.g., logP, polar surface area, molecular weight) that help predict its pharmacokinetic properties. Furthermore, these tools can be used to compare the structural and electronic features of this compound with those of other known furanocoumarins in large databases, potentially identifying compounds with similar predicted activities.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comcmu.edu It is a versatile tool for predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and reaction energetics. nih.gov DFT calculations can provide a deep understanding of the reactivity and electronic properties of a molecule like this compound.

Hypothetical Application to this compound:

A DFT study of this compound could focus on several key areas. Firstly, geometry optimization would yield the most stable three-dimensional structure of the molecule, providing accurate bond lengths and angles. This optimized structure is fundamental for all other computational studies. Secondly, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would allow for the determination of the molecule's global reactivity descriptors, such as chemical hardness and electrophilicity. This information is crucial for understanding how this compound might interact with biological macromolecules.

Furthermore, DFT could be employed to simulate the infrared and Raman spectra of this compound, which would be invaluable for the interpretation of experimental spectroscopic data. By calculating the potential energy surface, it would also be possible to investigate the mechanisms of potential chemical reactions involving this compound, such as metabolic transformations or interactions with reactive oxygen species.

| Potential DFT Application | Expected Insight for this compound |

|---|---|

| Geometry Optimization | Determination of the most stable 3D conformation. |

| Frontier Molecular Orbital Analysis (HOMO/LUMO) | Prediction of chemical reactivity and sites of electrophilic/nucleophilic attack. |

| Vibrational Frequency Calculation | Theoretical IR and Raman spectra to aid in experimental characterization. |

| Reaction Pathway Analysis | Elucidation of potential metabolic pathways or degradation mechanisms. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of a molecule in different environments. nih.gov

Hypothetical Application to this compound:

For a molecule like this compound, MD simulations could reveal its dynamic behavior in a solvent, mimicking physiological conditions. This would allow for the exploration of its conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt. Understanding the flexibility of different parts of the this compound structure is crucial, as this can influence its ability to bind to a biological target.

MD simulations could also be used to study how this compound interacts with model biological membranes, providing insights into its potential to cross cell membranes. By simulating the molecule in different solvent environments (e.g., water, lipids), it would be possible to predict its partitioning behavior and bioavailability. Furthermore, changes in the conformation of this compound upon binding to a hypothetical target protein could be investigated, offering a dynamic view of the binding process. mdpi.com

| Potential MD Simulation Application | Expected Insight for this compound |

|---|---|

| Conformational Sampling in Solution | Identification of dominant conformations and molecular flexibility. |

| Interaction with Model Membranes | Prediction of membrane permeability and cellular uptake. |

| Binding to a Target Protein | Analysis of induced fit and the stability of the protein-ligand complex. |

| Solvation Free Energy Calculation | Estimation of solubility in different solvents. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By identifying physicochemical properties or structural features (descriptors) that correlate with a specific activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.com

Hypothetical Application to this compound:

To develop a QSAR model for this compound, a dataset of structurally related analogues with their corresponding measured biological activities would first be required. Assuming such a dataset exists or could be synthesized, various molecular descriptors for each compound would be calculated. These could include electronic, steric, and hydrophobic parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that quantitatively links these descriptors to the observed biological activity. A validated QSAR model could then be used to predict the activity of novel, virtual this compound derivatives. This would enable the rational design of new compounds with potentially enhanced potency or improved pharmacokinetic properties, guiding synthetic efforts towards the most promising candidates. ubbcluj.ro

| QSAR Modeling Step | Hypothetical Application for this compound Derivatives |

|---|---|

| Dataset Collection | Gathering a series of this compound analogues with measured biological activity (e.g., IC50 values). |

| Descriptor Calculation | Computing electronic, steric, and hydrophobic properties for each analogue. |

| Model Development | Establishing a mathematical relationship between descriptors and activity using statistical methods. |

| Predictive Modeling | Using the validated model to predict the activity of new, unsynthesized this compound derivatives. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. nih.gov

Hypothetical Application to this compound:

In the absence of a known biological target for this compound, molecular docking could be used in a virtual screening approach to identify potential protein targets. This would involve docking this compound against a library of known protein structures implicated in various diseases. The results would be ranked based on a scoring function that estimates the binding affinity, highlighting potential protein targets for further experimental validation.

If a putative target for this compound is identified, molecular docking could then be used to predict the specific binding site and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com This information is invaluable for understanding the mechanism of action at a molecular level and for designing modifications to this compound that could improve its binding affinity and selectivity for the target protein.

| Potential Molecular Docking Application | Expected Insight for this compound |

|---|---|

| Virtual Screening | Identification of potential protein targets from a structural database. |

| Binding Mode Prediction | Determination of the most likely orientation of this compound within the active site of a target. |

| Interaction Analysis | Identification of key amino acid residues involved in binding. |

| Structure-Based Drug Design | Guiding the design of analogues with improved binding affinity and selectivity. |

Future Research Directions and Translational Perspectives for Arnottin Ii

Deeper Exploration of Biosynthetic Pathways and Metabolic Engineering

While Arnottin II has been identified as a natural product isolated from Xanthoxylum arnottianum Maxim, the specific enzymatic machinery and genetic pathways responsible for its biosynthesis remain largely uncharacterized. A deeper understanding of these biosynthetic routes could unlock significant opportunities for metabolic engineering. By identifying the genes and enzymes involved, researchers could potentially engineer microbial hosts or plant cell cultures for the sustainable and scalable production of this compound, moving beyond reliance on extraction from natural sources. This would involve techniques such as pathway discovery, gene identification, and the optimization of metabolic flux through genetic modification, drawing upon established methodologies in metabolic engineering. Such efforts would enable the production of this compound in a controlled and potentially more cost-effective manner.

Innovations in Green Synthetic Chemistry for this compound Production

Current synthetic strategies for this compound, while effective, often involve multiple steps and reagents that may not align with green chemistry principles. The established conversion of Arnottin I to this compound, for instance, frequently utilizes hypervalent iodine reagents such as PIFA. Future research should focus on developing more sustainable and environmentally benign synthetic methodologies. This could include exploring catalytic processes that minimize waste, utilize renewable feedstocks, employ greener solvents (e.g., water or bio-based solvents), and reduce energy consumption. Innovations in areas such as photocatalysis, organocatalysis, and biocatalysis could offer pathways to more efficient and eco-friendly syntheses of this compound and its derivatives. Furthermore, the development of atom-economical reactions and the minimization of protecting group strategies would contribute to greener synthetic routes.

Unraveling Novel Molecular Targets and Mechanisms of Action

This compound is described as a coumarin-type natural product suspected to possess antibiotic properties. However, its precise molecular targets and the detailed mechanisms of action underlying these potential activities are not well-defined in the provided search results. Future research should prioritize the identification of specific cellular targets and the elucidation of how this compound exerts its biological effects. This could involve employing a range of biochemical and cellular assays, such as target-based screening, enzyme inhibition studies, and cellular pathway analysis. Understanding these mechanisms is crucial for validating its therapeutic potential and for guiding the design of more potent and selective analogues. Investigations into the antibacterial mechanisms of other natural products, such as disruptions to cell membranes, inhibition of essential enzymes, or interference with genetic material, could provide a starting point for hypothesis generation regarding this compound's mode of action.

Rational Design and Synthesis of Potent and Selective this compound Analogues

The development of potent and selective analogues of this compound represents a significant avenue for future research, building upon the established structure-activity relationship (SAR) principles. By systematically modifying the chemical structure of this compound, researchers can explore how specific structural features influence biological activity, aiming to enhance potency, improve selectivity for particular targets, or alter pharmacokinetic properties. The existing synthetic routes provide a foundation for generating libraries of this compound analogues. Key areas for modification could include exploring variations in the spirocyclic lactone system or substituents on the aromatic rings. Understanding the stereochemical requirements for activity, as suggested by the synthesis of enantiomerically pure forms, will be critical in this design process.

Application of this compound as a Chemical Probe in Biological Systems

The potential of this compound to be utilized as a chemical probe in biological research has not yet been explored. Chemical probes are defined as selective small-molecule modulators of protein function, essential for investigating biological mechanisms and validating drug targets. Future research could investigate whether this compound or its derivatives can be modified to serve as effective chemical probes. This might involve introducing reporter groups (e.g., fluorescent tags, biotin) or reactive handles to facilitate target engagement and visualization. Such probes could be instrumental in identifying this compound's specific molecular targets and in studying its role in cellular processes, thereby advancing our understanding of its biological significance.

Compound List

Arnottin I

this compound

Q & A

Q. What are the established synthetic protocols for Arnottin II, and how do they compare in efficiency?

Methodological Answer: The primary synthetic route involves a phenylacetylene cycloaddition followed by a regioselective ether cleavage-lactonization cascade. Key steps include optimizing reaction conditions (e.g., using Pd(PPh₃)₂Cl₂ as a catalyst and DMF as a solvent) and achieving a 96% yield for intermediate 6b. Total yield over two steps reaches 56% . Comparative analysis should evaluate solvent effects (e.g., HFIP vs. TFE) and catalyst performance, with detailed characterization via NMR and HPLC to validate purity.

Q. Which analytical techniques are essential for characterizing this compound and verifying its structural identity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming the coumarin-derived scaffold and ether linkages. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC assesses purity. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Cross-referencing with literature data (e.g., optical rotation, melting points) ensures consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound synthesis yield while maintaining stability?

Methodological Answer: Systematic solvent screening (e.g., HFIP enhances stability compared to TFE) and controlled reagent addition (e.g., slow PIFA addition over 2 hours) are critical. Researchers should employ Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent ratios. Real-time monitoring via LC-MS can identify degradation pathways and intermediate stability .

Q. What strategies resolve contradictions in enantioselectivity during asymmetric synthesis of this compound?

Methodological Answer: Despite limited success with chiral hypervalent iodide sources, alternative approaches include:

Q. How should comparative studies between this compound and structural analogs be designed to evaluate bioactivity?

Methodological Answer: Use a scaffold-hopping approach to synthesize analogs with modified ether linkages or substituents. Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) under standardized conditions (IC₅₀ determinations). Statistical analysis (e.g., ANOVA) should compare dose-response curves, while molecular docking studies correlate structural variations with target binding affinity .

Q. What methodologies address discrepancies in reported solvent effects on this compound stability?

Methodological Answer: Contradictory data on solvent stability (e.g., HFIP vs. DCM mixtures) require controlled replicate studies under inert atmospheres. Accelerated stability testing (e.g., elevated temperatures, UV exposure) paired with HPLC monitoring quantifies degradation kinetics. Meta-analysis of existing literature should isolate variables like trace moisture or oxygen content .

Guidelines for Data Interpretation and Reporting

- Contradiction Analysis : Apply triangulation by cross-validating results across multiple techniques (e.g., NMR, LC-MS, biological assays). For conflicting enantioselectivity data, use chiral HPLC or circular dichroism to confirm configurations .

- Reproducibility : Document reaction parameters exhaustively (e.g., solvent batch, catalyst purity) and provide raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.